molecular formula C12H18O3 B14353831 (4R)-5-(Phenylmethoxy)-1,4-pentanediol CAS No. 93381-43-2

(4R)-5-(Phenylmethoxy)-1,4-pentanediol

Katalognummer: B14353831
CAS-Nummer: 93381-43-2
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: JBTLFIIYVNDDEK-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R)-5-(Phenylmethoxy)-1,4-pentanediol is an organic compound that features a phenylmethoxy group attached to a pentanediol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-5-(Phenylmethoxy)-1,4-pentanediol typically involves the protection of hydroxyl groups, followed by the introduction of the phenylmethoxy group. One common method involves the use of benzyl chloride in the presence of a base to form the phenylmethoxy group. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(4R)-5-(Phenylmethoxy)-1,4-pentanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

(4R)-5-(Phenylmethoxy)-1,4-pentanediol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4R)-5-(Phenylmethoxy)-1,4-pentanediol involves its interaction with specific molecular targets. The phenylmethoxy group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl groups can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4R)-4-[[4-(Phenylmethoxy)phenyl]methyl]oxolan-2-one
  • 5-Phenylmethoxy-2-[(2R,3R,4R,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]phenol

Uniqueness

(4R)-5-(Phenylmethoxy)-1,4-pentanediol is unique due to its specific stereochemistry and the presence of both phenylmethoxy and hydroxyl groups. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

93381-43-2

Molekularformel

C12H18O3

Molekulargewicht

210.27 g/mol

IUPAC-Name

(4R)-5-phenylmethoxypentane-1,4-diol

InChI

InChI=1S/C12H18O3/c13-8-4-7-12(14)10-15-9-11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-10H2/t12-/m1/s1

InChI-Schlüssel

JBTLFIIYVNDDEK-GFCCVEGCSA-N

Isomerische SMILES

C1=CC=C(C=C1)COC[C@@H](CCCO)O

Kanonische SMILES

C1=CC=C(C=C1)COCC(CCCO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.